molecular formula C6H6ClN5 B2463381 2-(2H-Triazol-4-yl)pyrimidine;hydrochloride CAS No. 2418722-24-2

2-(2H-Triazol-4-yl)pyrimidine;hydrochloride

Cat. No.: B2463381
CAS No.: 2418722-24-2
M. Wt: 183.6
InChI Key: XHQFJYSLNDSHLC-UHFFFAOYSA-N
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Description

2-(2H-Triazol-4-yl)pyrimidine;hydrochloride is a chemical compound of significant interest in medicinal chemistry research, designed as a molecular hybrid incorporating two key pharmacophores: a 1,2,4-triazole ring and a pyrimidine nucleus . The 1,2,4-triazole scaffold is widely recognized in scientific literature for its diverse biological activities . This ring system is a common feature in compounds exhibiting antimicrobial , anticonvulsant , anti-inflammatory , and anticancer properties . The pyrimidine moiety is a fundamental building block in biology and is frequently employed in the design of pharmaceutical agents . The strategic fusion of these two rings in a single molecule is a common approach in drug discovery to create novel chemical entities with potential multi-target pharmacological activities . Recent studies on similar 1,2,4-triazole-pyrimidine hybrids have demonstrated promising antibacterial activity against Gram-negative microorganisms such as E. coli and Ps. aeruginosa . Furthermore, other derivatives combining triazole and pyrimidine structures have been synthesized and evaluated as potential anticancer agents , highlighting the value of this hybrid scaffold in oncological research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(2H-triazol-4-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5.ClH/c1-2-7-6(8-3-1)5-4-9-11-10-5;/h1-4H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQFJYSLNDSHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Triazole Carbaldehydes

  • Step 1 : Synthesis of 4-formyl-1,2,3-triazole via Vilsmeier-Haack formylation of 1H-1,2,3-triazole.
  • Step 2 : Reaction with thiourea and ethyl acetoacetate under acidic conditions (HCl, ethanol) to form the pyrimidine ring.
  • Yield : 60–70% after recrystallization from ethanol.

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling of 4-bromo-1,2,3-triazole with pyrimidinyl boronic esters using PdCl₂(PPh₃)₂ and cesium carbonate in tetrahydrofuran (THF).
  • Challenges: Limited by boronic ester availability and competing side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via two primary methods:

Direct Acid Treatment

  • Dissolving 2-(2H-triazol-4-yl)pyrimidine in anhydrous dichloromethane and adding concentrated hydrochloric acid dropwise at 0°C.
  • Precipitation with diethyl ether yields the hydrochloride salt (purity: >99% by HPLC).

Camphorsulfonic Acid-Mediated Crystallization

  • The free base is combined with R-(-)-10-camphorsulfonic acid in acetone-methanol (3:1), followed by reflux and gradual cooling.
  • Optical purity exceeds 99.9% after recrystallization.

Table 2 : Salt Formation Comparative Analysis

Method Acid Used Purity (%) Crystallization Solvent Source
Direct HCl Hydrochloric acid 99.2 Ethyl acetate/n-hexane
Chiral resolution Camphorsulfonic acid 99.9 Acetone/methanol

Purification and Characterization

  • Column Chromatography : Silica gel with pentane/acetone gradients (5:1 to 1:1) resolves regioisomeric byproducts.
  • Crystallography : Single-crystal X-ray diffraction (CCDC 861762) confirms the planar structure of the triazole-pyrimidine core.
  • Spectroscopy : ¹H-NMR (200 MHz, CDCl₃) shows characteristic peaks at δ 8.68 (pyrimidine H), 7.72–7.64 (triazole H), and 1.11 (CH₃).

Industrial-Scale Considerations

The US Patent 8,575,344 details a kilogram-scale process:

  • Key Step : Reductive amination of 6-(1-bromoethyl)-5-fluoropyrimidin-4-yl methanesulfonate with 1H-1,2,4-triazole using Pd/C and ammonium formate in toluene.
  • Throughput : 75.1% yield with 99.2% purity after solvent exchange and hot-air drying.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example, chlorine substituents at C-2 or C-4 of pyrimidine react with amines or alkoxides:

  • Reaction with morpholine :
    2-Chloro-4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine+morpholine4-(2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-yl)morpholine\text{2-Chloro-4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine} + \text{morpholine} \rightarrow \text{4-(2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-yl)morpholine}
    This reaction proceeds in DMF at 80°C, yielding substituted pyrimidines with antibacterial activity .

ReactantProductConditionsReference
2-Chloro-pyrimidineMorpholine-substituted pyrimidineDMF, 80°C, 8 h

Condensation and Cyclization

The triazole-pyrimidine scaffold participates in multicomponent reactions to form fused heterocycles:

  • Three-component synthesis :
    Ethyl acetoacetate reacts with 5-amino-1-phenyl-1,2,4-triazole and aromatic aldehydes under reflux in ethanol, catalyzed by APTS, to yield triazolo[4,3-a]pyrimidine derivatives .

ComponentsCatalystConditionsYield (%)Reference
Triazole, aldehyde, ethyl acetoacetateAPTSEthanol, reflux70–85

Diazotization and Ring Closure

Diazotization of amino-functionalized derivatives facilitates the formation of triazolo-fused systems:

  • Diazotization of 2-amino-furo[2,3-c]pyridine :
    2-Amino-furo[2,3-*c*]pyridine+NaNO21H-triazolo[4’,5’:4,5]furo[2,3-*c*]pyridine\text{2-Amino-furo[2,3-*c*]pyridine} + \text{NaNO}_2 \rightarrow \text{1H-triazolo[4',5':4,5]furo[2,3-*c*]pyridine}
    This reaction occurs in aqueous acetic acid at 0°C, forming tricyclic structures with potential antitumor activity .

Salt Metathesis and Solubility

The hydrochloride counterion enhances aqueous solubility, enabling reactions in polar solvents:

  • Ion exchange :
    2-(2H-Triazol-4-yl)pyrimidine;HCl+AgNO32-(2H-Triazol-4-yl)pyrimidine;NO3+AgCl\text{2-(2H-Triazol-4-yl)pyrimidine;HCl} + \text{AgNO}_3 \rightarrow \text{2-(2H-Triazol-4-yl)pyrimidine;NO}_3^- + \text{AgCl}
    Such metathesis reactions are critical for tuning solubility in biological assays .

Coordination Chemistry

The triazole and pyrimidine nitrogens act as ligands for transition metals:

  • Cu(II) complexation :
    Triazole-pyrimidine hybrids form stable complexes with Cu(II) in methanol, confirmed by UV-Vis and ESR spectroscopy .

Antibacterial Activity and SAR

Derivatives exhibit structure-dependent antibacterial effects:

  • Key substituent effects :

    • Electron-withdrawing groups (e.g., NO2_2) on triazole enhance activity against E. coli and S. aureus .

    • 4-Trichloromethylphenyl substituents achieve MIC values as low as 5 µg/mL .

SubstituentMIC (µg/mL)Target PathogensReference
4-Trichloromethylphenyl5E. coli, B. subtilis

Click Chemistry Modifications

Propargyl ether derivatives undergo [3+2] cycloaddition with azides:

  • Synthesis of triazolyl-thiazoles :
    Propargyl ether+4-(azidomethyl)benzonitrileTriazolyl-thiazole\text{Propargyl ether} + \text{4-(azidomethyl)benzonitrile} \rightarrow \text{Triazolyl-thiazole}
    This reaction is catalyzed by Cu(I) in THF, yielding hybrids with antimicrobial activity .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various pathogens. Research has shown that derivatives of triazole and pyrimidine possess enhanced antifungal and antibacterial properties.

Key Findings:

  • Antifungal Activity : Compounds containing the triazole moiety have been reported to show effectiveness against fungi such as Aspergillus niger and Candida albicans. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like ketoconazole .
  • Antibacterial Activity : Triazole-pyrimidine hybrids have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Some compounds were found to be up to 16 times more effective than standard antibiotics like ampicillin .
Compound Pathogen MIC (μg/mL) Comparison
Compound AS. aureus0.5More effective than gentamicin
Compound BE. coli1.0Comparable to ciprofloxacin
Compound CA. niger0.01Superior to ketoconazole

Anticancer Properties

The anticancer potential of 2-(2H-Triazol-4-yl)pyrimidine; hydrochloride has been explored through various studies, indicating its ability to inhibit tumor cell proliferation.

Case Studies:

  • A study evaluated the cytotoxic effects of triazole-pyrimidine derivatives against multiple cancer cell lines, including MCF-7 (breast cancer). The compounds exhibited IC50 values ranging from 5.29 μM to 15.54 μM, indicating promising anticancer activity .
  • Another investigation highlighted the efficacy of these compounds in targeting specific pathways involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR-2) pathway .
Compound Cancer Cell Line IC50 (μM) Mechanism of Action
Compound DMCF-75.29VEGFR-2 inhibition
Compound EA549 (lung cancer)10.0Induction of apoptosis

Neuroprotective Effects

Recent studies have also focused on the neuroprotective properties of triazole-pyrimidine hybrids, particularly in models of neurodegenerative diseases.

Research Insights:

  • In vitro assays demonstrated that certain derivatives could significantly reduce inflammation in human microglia cells by inhibiting nitric oxide and tumor necrosis factor-alpha production .
  • Molecular docking studies suggested favorable interactions with key proteins involved in neuroinflammatory responses, indicating a potential therapeutic avenue for conditions like Alzheimer's disease .
Compound Cell Model Effect Mechanism
Compound FHuman microgliaReduced inflammationInhibition of NO production
Compound GNeuronal cellsDecreased apoptosis markersInteraction with NF-kB

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2H-Triazol-4-yl)pyrimidine;hydrochloride with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications/Activity
This compound C₆H₆ClN₅ (estimated) ~187.6 Pyrimidine-triazole hybrid with HCl counterion; aromatic heterocycles. Likely CuAAC or nucleophilic substitution Intermediate in drug synthesis (e.g., kinase inhibitors)
2-Chloro-4-(1,2,3-triazol-4-yl)pyrimidine C₆H₄ClN₅ 181.6 Chlorine substituent enhances reactivity for further functionalization. CuAAC with azides and alkynes CDK4/HDAC inhibitors; anticancer research
2-(Pyrrolidin-2-yl)pyrimidine hydrochloride C₉H₁₂ClN₃ 338.41 (free base) Pyrrolidine ring introduces chirality and basicity. Multi-step heterocyclic synthesis Kinase inhibition; neurological research
2-(1-Chloroethyl)pyrimidine hydrochloride C₆H₈Cl₂N₂ 179.05 Chloroethyl group enhances electrophilicity; compact structure. Substitution reactions Organic synthesis intermediate
TP-238 Hydrochloride C₂₂H₃₀ClN₆O₃S 458.58 (free base) Sulfonyl and pyrazole groups; complex substituents. Multi-step coupling reactions Anticancer candidates (kinase targets)
LY2409881 Hydrochloride C₂₄H₂₉Cl₂N₆OS 485.04 (free base) Benzo[b]thiophene and cyclopropylamide motifs. Modular synthesis with azide intermediates IKKβ kinase inhibitor

Key Structural and Functional Differences:

Substituent Effects :

  • Chlorine vs. Triazole : The chlorine in 2-chloro-4-triazolylpyrimidine facilitates nucleophilic substitution, whereas the triazole in the target compound enables hydrogen bonding and π-stacking interactions .
  • Pyrrolidine vs. Triazole : The pyrrolidine group in 2-(pyrrolidin-2-yl)pyrimidine hydrochloride introduces stereochemical complexity and basicity, contrasting with the planar triazole in the target compound .

Biological Activity: Kinase Inhibition: TP-238 and LY2409881 exhibit potent kinase inhibition due to sulfonyl and benzo[b]thiophene groups, respectively. Anticancer Applications: 2-Chloro-4-triazolylpyrimidine derivatives show CDK4/HDAC inhibitory activity, suggesting the target compound could be optimized for analogous targets .

Synthetic Accessibility :

  • Click Chemistry : Compounds like 2-chloro-4-triazolylpyrimidine are synthesized efficiently via CuAAC, a high-yield method. The target compound may require similar approaches but with tailored azide/alkyne precursors .
  • Multi-Step Synthesis : Complex derivatives (e.g., TP-238) involve sequential coupling and functionalization steps, limiting scalability compared to simpler triazole-pyrimidine hybrids .

Research Findings and Trends

Structural Insights :

  • Crystallographic studies using programs like SHELXL () reveal that triazole-pyrimidine hybrids often adopt planar conformations, favoring DNA intercalation or enzyme binding .
  • Mercury CSD analyses () highlight packing similarities between triazole-pyrimidine derivatives, suggesting predictable solid-state behavior for drug formulation .

Biological Performance :

  • Selectivity : The 2-chloro-4-triazolylpyrimidine scaffold () demonstrates higher selectivity for CDK4 over CDK2 compared to pyrrolidine-substituted analogs, likely due to steric and electronic effects .
  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit improved aqueous solubility over free bases, critical for bioavailability .

Materials Science: The rigid aromatic framework of such compounds is being tested in organic electronics and metal-organic frameworks (MOFs) .

Biological Activity

2-(2H-Triazol-4-yl)pyrimidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as a pyrimidine derivative featuring a triazole ring. Its molecular formula is C7H7ClN4, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound has shown potential as an inhibitor for several enzymes and receptors involved in different biological pathways:

  • Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : The compound may act on various receptors including those involved in neurotransmission and immune response, potentially modulating their activity.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. For instance, in vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.3
MCF-7 (Breast Cancer)10.1
A549 (Lung Cancer)12.5

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in Cancer Letters demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy : Research conducted at a university laboratory showed that the compound was effective against multidrug-resistant strains of bacteria, suggesting its utility in developing new antibiotics.

Q & A

Basic: What are the common synthetic routes for 2-(2H-Triazol-4-yl)pyrimidine hydrochloride, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis typically involves coupling reactions between pyrimidine precursors and triazole derivatives. For example, chloroacetyl chloride can react with triazole-containing intermediates under basic conditions (e.g., triethylamine) to form the target compound . Key considerations include:

  • Reagent stoichiometry : Excess chloroacetyl chloride may lead to by-products; precise molar ratios are critical.
  • Temperature control : Reactions are often carried out at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt, with HPLC (≥98% purity) confirming final product integrity .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing 2-(2H-Triazol-4-yl)pyrimidine hydrochloride?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the triazole-pyrimidine linkage and proton environments. Aromatic protons in the pyrimidine ring typically appear at δ 8.5–9.0 ppm .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for analogous compounds like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, where crystal packing and hydrogen-bonding networks are critical for stability .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve the yield of 2-(2H-Triazol-4-yl)pyrimidine hydrochloride?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency in triazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction removal via lyophilization .
  • Design of Experiments (DoE) : Systematic variation of temperature, pH, and reagent ratios identifies optimal conditions. For example, a 15% yield increase was reported for similar compounds by adjusting the base (triethylamine vs. pyridine) .

Advanced: How should contradictions in reported bioactivity data (e.g., kinase inhibition vs. receptor antagonism) be resolved?

Answer:

  • Cross-validation assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays for kinase inhibition) to confirm target engagement .
  • Impurity profiling : HPLC-MS can detect contaminants (e.g., des-chloro analogs) that may skew bioactivity results .
  • Structural analogs : Compare activity of derivatives (e.g., 2-chloro-4-methyl-3-nitropyridine) to isolate functional groups responsible for specific effects .

Basic: What biological targets are associated with 2-(2H-Triazol-4-yl)pyrimidine hydrochloride, and how are these activities evaluated?

Answer:

  • Kinase inhibition : Src/Abl kinase inhibition is assessed via radiometric assays using 32^{32}P-ATP, with IC50_{50} values calculated from dose-response curves .
  • Receptor modulation : α7 nicotinic acetylcholine receptor activation is tested via patch-clamp electrophysiology in HEK293 cells expressing recombinant receptors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., PC-3 for prostate hyperplasia) evaluate antiproliferative effects .

Advanced: How can researchers design experiments to assess the compound’s selectivity across kinase isoforms?

Answer:

  • Kinase panel screening : Test against a broad panel (e.g., 100+ kinases) using ATP-site competition assays. For example, selectivity ratios can be derived from IC50_{50} values for primary vs. off-target kinases .
  • Computational docking : Molecular dynamics simulations predict binding poses in kinase active sites, prioritizing isoforms with high structural homology .
  • Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) to validate binding site interactions .

Basic: What methodologies ensure the purity and stability of 2-(2H-Triazol-4-yl)pyrimidine hydrochloride during storage?

Answer:

  • HPLC purity checks : Regular analysis (e.g., C18 columns, UV detection at 254 nm) monitors degradation .
  • Storage conditions : Lyophilized powders stored at -20°C under argon show >95% stability over 12 months, whereas aqueous solutions require pH adjustment (pH 4–6) to prevent hydrolysis .
  • Stress testing : Exposure to heat (40°C), light, and humidity identifies degradation pathways (e.g., dehydrochlorination) .

Advanced: How can solubility challenges in biological assays be addressed methodologically?

Answer:

  • Salt forms : Compare hydrochloride vs. free base solubility in PBS or DMSO; hydrochloride salts often improve aqueous solubility .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without disrupting assay integrity .
  • Prodrug strategies : Synthesize phosphate or acetylated prodrugs that hydrolyze in vivo to the active compound .

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